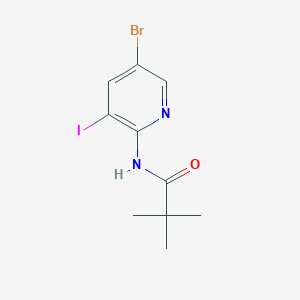![molecular formula C21H34N4O5Si B13843326 7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxytetradecanoic Acid-d11 is a deuterated form of 8-Hydroxytetradecanoic Acid, which is a hydroxylated fatty acid. The compound has the molecular formula C14H17D11O3 and a molecular weight of 255.44. It is primarily used in biochemical and proteomics research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxytetradecanoic Acid-d11 typically involves the hydroxylation of tetradecanoic acid (myristic acid) followed by deuteration. The hydroxylation can be achieved using various oxidizing agents such as potassium permanganate or osmium tetroxide. The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be done using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of 8-Hydroxytetradecanoic Acid-d11 is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale hydroxylation and deuteration reactions, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxytetradecanoic Acid-d11 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a deuterated alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions
Major Products
Oxidation: Formation of 8-oxotetradecanoic acid or 8-carboxytetradecanoic acid.
Reduction: Formation of tetradecanoic acid-d11.
Substitution: Formation of 8-halotetradecanoic acid-d11 or 8-aminotetradecanoic acid-d11
Wissenschaftliche Forschungsanwendungen
8-Hydroxytetradecanoic Acid-d11 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of deuterated drugs and in the study of lipid metabolism
Wirkmechanismus
The mechanism of action of 8-Hydroxytetradecanoic Acid-d11 involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The deuterium atoms provide stability and resistance to metabolic degradation, making it useful in tracing studies and metabolic research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxytetradecanoic Acid: The non-deuterated form, which has similar chemical properties but lacks the stability provided by deuterium.
8-Oxotetradecanoic Acid: An oxidized form with a ketone group instead of a hydroxyl group.
8-Aminotetradecanoic Acid: A substituted form with an amino group replacing the hydroxyl group
Uniqueness
8-Hydroxytetradecanoic Acid-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Eigenschaften
Molekularformel |
C21H34N4O5Si |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C21H34N4O5Si/c1-20(2,3)31(7,8)27-11-13-14-15(30-21(4,5)29-14)18(28-13)25-10-9-12-16(25)23-19(22)24-17(12)26-6/h9-10,13-15,18H,11H2,1-8H3,(H2,22,23,24)/t13-,14?,15?,18-/m1/s1 |
InChI-Schlüssel |
JYDWCPAPYXMKPS-SEVFCGSRSA-N |
Isomerische SMILES |
CC1(OC2[C@H](O[C@H](C2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


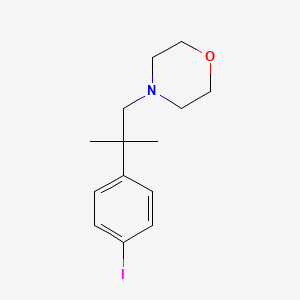
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
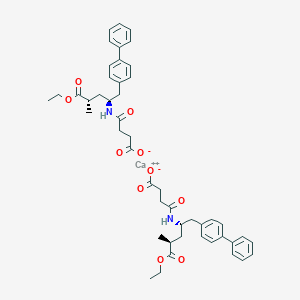
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
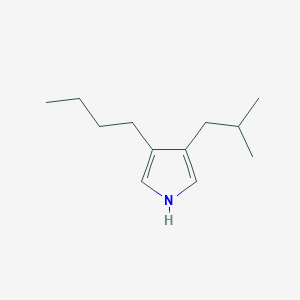
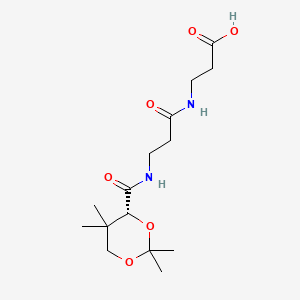
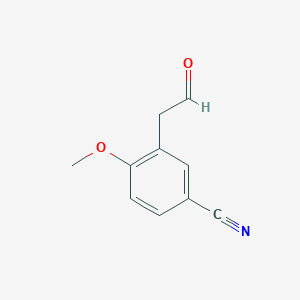

![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

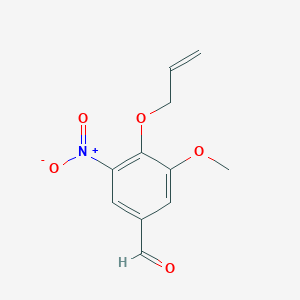
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

